1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate
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Overview
Description
1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate is a complex organic compound with the molecular formula C20H30N2O6 and a molecular weight of 394.468. This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and multiple oxygen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of tert-butyl groups and the formation of the dicarboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of oncology and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the core tricyclic structure.
Other tricyclic compounds: Compounds with different functional groups or ring structures that share the tricyclic core.
Properties
IUPAC Name |
ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-9-7-11(23)13-15(21)14-12(24)8-10-22(16(13)14)18(26)28-20(4,5)6/h13-16H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFIBTZIJOHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1C3C2N(CCC3=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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